1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one is a synthetic compound that has garnered attention in various fields of research due to its unique structural characteristics and potential applications. This compound features a piperidine ring substituted with fluorine atoms, which can enhance its chemical properties and biological activity. It is classified as a ketone due to the presence of the carbonyl functional group in its structure.
The compound can be sourced from chemical suppliers specializing in research-grade materials. It is classified under organic compounds and more specifically as a member of the piperidine derivatives. These derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry.
The synthesis of 1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one typically involves several key steps:
In industrial settings, continuous flow synthesis methods may be employed to enhance scalability and control over reaction parameters, leading to improved yields and purities of the final product.
The molecular formula of 1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one is C12H20F2N2O, indicating that it contains twelve carbon atoms, twenty hydrogen atoms, two fluorine atoms, two nitrogen atoms, and one oxygen atom. The compound features two piperidine rings and a ketone functional group.
1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one can undergo several types of chemical reactions:
For oxidation, common oxidizing agents include potassium permanganate and chromium trioxide. For reduction, lithium aluminum hydride or sodium borohydride are typically employed. Substitution reactions may involve nucleophiles such as amines or thiols .
The physical properties of 1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one include:
The chemical properties include:
1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one has several applications in scientific research:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance in ongoing research endeavors.
Piperidine—a saturated six-membered nitrogen heterocycle—stands as one of the most prevalent scaffolds in FDA-approved drugs, constituting a cornerstone of modern medicinal chemistry. Its historical significance stems from its presence in natural alkaloids like piperine (from black pepper) and its structural adaptability for synthetic modifications. Early drug discovery leveraged piperidine as a conformational stabilizer and bioavailability enhancer, exemplified by analgesics (e.g., meperidine) and antipsychotics (e.g., haloperidol). The scaffold’s versatility expanded with vinca alkaloids like vinblastine, where the piperidine moiety enabled tubulin binding for anticancer activity [8]. Contemporary research exploits piperidine’s capacity to serve as a bioisostere for peptide bonds or aromatic systems, facilitating target engagement with G-protein-coupled receptors (GPCRs), ion channels, and enzymes. For instance, raloxifene integrates a piperidine core to function as a selective estrogen receptor modulator (SERM), reducing breast cancer risk in postmenopausal women [8]. The evolution continues with kappa-opioid receptor agonists like 9H-benzo[d]imidazo[1,2-a]imidazole derivatives, where piperidine-based salts exhibit potent analgesia without respiratory depression—addressing limitations of classical opioids [5]. This trajectory underscores piperidine’s dual role: a rigid pharmacophore for spatial optimization and a synthetic handle for diversifying molecular libraries.
Table 1: Key Therapeutic Applications of Piperidine Scaffolds
Compound Class | Biological Target | Therapeutic Use | Structural Feature |
---|---|---|---|
Vinca Alkaloids (e.g., Vinblastine) | Tubulin | Antineoplastic | Piperidine fused with indole system |
SERMs (e.g., Raloxifene) | Estrogen Receptor | Breast Cancer Prevention | Piperidine-ethyl linkage |
Kappa Agonists (e.g., Benzimidazole salts) | Opioid Receptors | Analgesia | N9-substituted piperidine derivatives |
HSP70 Inhibitors | Heat Shock Proteins | Anticancer | N-(Piperidin-4-yl) benzamide |
Fluorination has emerged as a strategic tool to optimize piperidine-based therapeutics, leveraging fluorine’s unique physicochemical properties—high electronegativity, small atomic radius, and metabolic stability. Introducing fluorine atoms (particularly at the C-4 position) profoundly alters molecular conformation, lipophilicity, and electronic distribution. The 4,4-difluoropiperidine motif exemplifies this impact: the geminal difluorination induces a chair conformation with axial fluorine orientation, reducing ring flexibility and enhancing binding specificity. Quantum chemical studies confirm that fluorination lowers the total energy of supramolecular complexes, stabilizing ligand-receptor interactions through electrostatic and exchange forces [5] [6]. This translates to improved pharmacokinetics:
Table 2: Comparative Properties of Fluorinated vs. Non-Fluorinated Piperidines
Parameter | 4,4-Difluoropiperidine | Piperidine | Impact on Drug Design |
---|---|---|---|
Lipophilicity (logP) | 0.37 | -0.42 | Enhanced membrane permeability |
Conformational Energy | 6.8 kcal/mol lower | Baseline | Rigidified chair conformation |
Metabolic Stability (t₁/₂) | >120 min | 45 min | Reduced CYP450 oxidation |
PSA (Ų) | 12.03 | 12.03 | Unchanged polar surface area |
1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one represents a strategic advancement in bifunctional piperidine design, merging conformational restraint with dual-pharmacophore synergy. Its structure features a ketone-linked ethylene bridge connecting two nitrogen heterocycles: a 4,4-difluoropiperidine (electron-withdrawing, rigid) and a piperidin-4-yl group (basic, hydrogen-bond acceptor). This architecture confers three key advantages:
Synthetic routes to this scaffold emphasize late-stage diversification. Patent WO2023191666A1 details a Pd-catalyzed C(sp³)–H arylation of 4,4-difluoropiperidine, followed by coupling with N-Boc-piperidin-4-ylacetaldehyde and oxidation to the ketone [1]. Alternatively, transition-metal-free methods leverage iminium ion intermediates for gram-scale production [4]. The compound’s physicochemical profile (MW: 261.3 g/mol, logP: 1.8, H-bond donors/acceptors: 1/3) aligns with Lipinski’s rules, underscoring its drug-likeness. Applications span oncology (kinase inhibition) and neurology (sigma receptor modulation), with crystalline forms (patented in WO2023191666A1) ensuring stability in solid dosage forms [1] [9].
Table 3: Key Attributes of 1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Attribute | Value/Descriptor | Method of Determination |
---|---|---|
Molecular Formula | C₁₂H₂₁F₂N₂O | High-resolution MS |
Melting Point | 112–114°C | Differential Scanning Calorimetry |
Solubility (pH 7.4) | 8.2 mg/mL | Shake-flask method |
Crystalline Form | Monoclinic P2₁/c | Powder XRD |
Synthetic Yield | 78% (2 steps) | Patent WO2023191666A1 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9